molecular formula C17H14FN5O2 B2762001 4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2415600-36-9

4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B2762001
CAS No.: 2415600-36-9
M. Wt: 339.33
InChI Key: LQPGMUOMLWWZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound with the molecular formula C17H14FN5O2 and a molecular weight of 339.33 g/mol This compound is characterized by its unique structure, which includes a fluoroquinazoline moiety, an azetidine ring, and a pyridine carboxamide group

Preparation Methods

The synthesis of 4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, including the formation of the fluoroquinazoline core, the construction of the azetidine ring, and the coupling of these intermediates with the pyridine carboxamide group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluoroquinazoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This interaction can lead to the inhibition of bacterial growth and proliferation. Additionally, the compound’s structure allows it to interact with various cellular receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be compared with other similar compounds, such as:

    4-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide: This compound has a chloro group instead of a fluoro group, which can affect its chemical reactivity and biological activity.

    4-[1-(6-Methylquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide: The presence of a methyl group can influence the compound’s solubility and interaction with biological targets.

    4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide: The bromo group can alter the compound’s electronic properties and reactivity

Properties

IUPAC Name

4-[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c18-10-1-2-14-13(5-10)17(22-9-21-14)23-7-12(8-23)25-11-3-4-20-15(6-11)16(19)24/h1-6,9,12H,7-8H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGMUOMLWWZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.